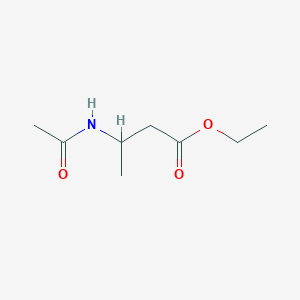![molecular formula C12H13NO B14654390 2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one CAS No. 51315-09-4](/img/structure/B14654390.png)
2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one is a heterocyclic compound with a unique structure that includes a fused pyridine and quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which is used to formylate the julolidine moiety efficiently . The reaction typically involves the use of formylating agents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the Vilsmeier-Haack reaction or other efficient synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline 4-oxide
- 8-Hydroxyjulolidine
- 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-8-ol
Uniqueness
2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one is unique due to its specific structural features, which include a fused pyridine and quinoline ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
51315-09-4 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-one |
InChI |
InChI=1S/C12H13NO/c14-11-6-8-13-7-2-4-9-3-1-5-10(11)12(9)13/h1,3,5H,2,4,6-8H2 |
InChI Key |
WQWGHSWSHDYPCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=O)CCN3C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




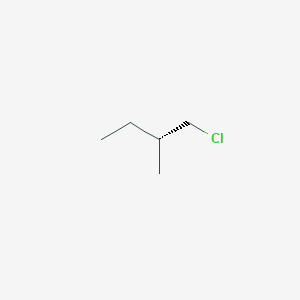
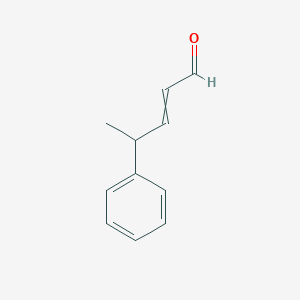

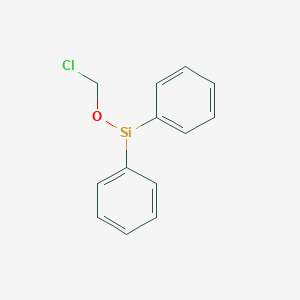
![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)
![[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14654367.png)
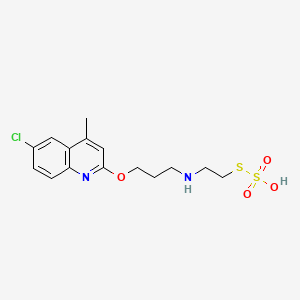

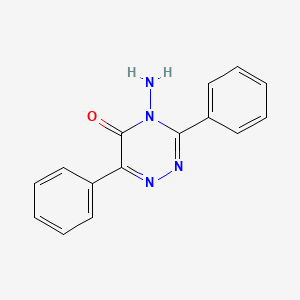
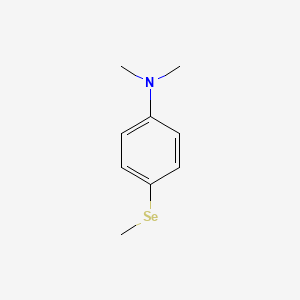
![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)
